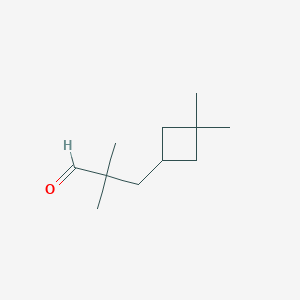

3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropanal

Description

3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropanal is an organic compound characterized by its unique cyclobutyl structure

Properties

IUPAC Name |

3-(3,3-dimethylcyclobutyl)-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-10(2)5-9(6-10)7-11(3,4)8-12/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIYLAGOGJORAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)CC(C)(C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropanal typically involves the reaction of 3,3-dimethylcyclobutylmethanol with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropanal undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the aldehyde group to a carboxylic acid.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropanal has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropanal exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

3,3-Dimethylcyclobutylmethanol: This compound shares a similar cyclobutyl structure but differs in its functional group, being an alcohol rather than an aldehyde

3,3-Dimethylcyclobutylmethanamine: Another similar compound, which is an amine, showing different reactivity and applications compared to the aldehyde

Uniqueness

3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropanal is unique due to its specific aldehyde functional group, which imparts distinct chemical reactivity and potential applications. Its cyclobutyl structure also contributes to its stability and reactivity, making it a valuable compound for various research and industrial purposes.

Biological Activity

Overview

3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropanal is a compound with significant potential in various biological applications. Its structure, characterized by a cyclobutyl moiety and a dimethylpropanal group, suggests unique interactions with biological systems. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula of this compound is . The structural representation highlights its functional groups that contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Plasma Membrane Disruption : The compound may disrupt the integrity of microbial cell membranes, leading to cell death.

- Nucleic Acid and Protein Interaction : It has the potential to induce damage to nucleic acids and proteins, affecting cellular functions.

- Antioxidant Activity : The compound modulates oxidative stress by enhancing the expression of genes involved in antioxidant defense.

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties. A study evaluated its efficacy against various cancer cell lines, yielding the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 22.6 |

| HeLa (Cervical Cancer) | 36.8 |

| K562 (Leukemia) | 31.7 |

These results indicate that the compound selectively inhibits cancer cell proliferation while sparing normal cells.

Neuroprotective Effects

The neuroprotective properties of this compound were investigated in models of neurodegenerative diseases. It was shown to reduce oxidative stress and inflammation in neuronal cells. Notably, it inhibited acetylcholinesterase activity with an IC50 value comparable to standard inhibitors like galantamine.

Case Studies

- Study on Antioxidant Properties : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The compound demonstrated significant scavenging activity with IC50 values of 45 µM for DPPH and 38 µM for ABTS.

- In Vivo Efficacy in Animal Models : In animal models of induced oxidative stress, administration of the compound resulted in a marked decrease in malondialdehyde levels and an increase in superoxide dismutase activity.

Biochemical Pathways

The compound is involved in several metabolic pathways:

- Cytochrome P450 Metabolism : It is metabolized by cytochrome P450 enzymes leading to oxidation and conjugation with glucuronic acid or sulfate.

- Transport Mechanisms : Within cells, it interacts with specific transporters facilitating its uptake and distribution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.